(Tetrahydro-2H-pyran-4-yl)magnesium bromide

Catalog No.
S3016129
CAS No.
197457-50-4
M.F
C5H9BrMgO
M. Wt
189.335
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Tetrahydro-2H-pyran-4-yl)magnesium bromide

CAS Number

197457-50-4

Product Name

(Tetrahydro-2H-pyran-4-yl)magnesium bromide

IUPAC Name

magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;bromide

Molecular Formula

C5H9BrMgO

Molecular Weight

189.335

InChI

InChI=1S/C5H9O.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1

InChI Key

AXWGMBADANAYSD-UHFFFAOYSA-M

SMILES

C1COCC[CH-]1.[Mg+2].[Br-]

solubility

not available

(Tetrahydro-2H-pyran-4-yl)magnesium bromide is an organomagnesium compound classified as a Grignard reagent. It features a tetrahydro-2H-pyran ring connected to a magnesium bromide moiety, making it a versatile intermediate in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules, including pharmaceuticals and natural products.

  • Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to yield alcohols.
  • Substitution Reactions: The compound can engage in substitution reactions with halides, facilitating the formation of new carbon-carbon bonds.
  • Coupling Reactions: It is utilized in coupling reactions to synthesize complex organic structures.

Common reagents for these reactions include aldehydes, ketones, esters, and halides, typically conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmospheres to prevent degradation of the Grignard reagent.

The synthesis of (tetrahydro-2H-pyran-4-yl)magnesium bromide typically involves the reaction of tetrahydro-2H-pyran-4-yl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran. This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The process is exothermic and requires careful temperature control .

Industrial Production

In industrial settings, the synthesis follows similar principles but on a larger scale. High-purity reagents and solvents are employed to ensure product quality and yield. Large reactors equipped with cooling systems are often used to manage the exothermic nature of the reaction.

(Tetrahydro-2H-pyran-4-yl)magnesium bromide has diverse applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules.
  • Material Science: The compound is used in creating advanced materials with tailored properties.
  • Medicinal Chemistry: It plays a role in synthesizing bioactive compounds and drug candidates.
  • Polymer Chemistry: The compound is involved in producing polymers with unique structural features.

(Tetrahydro-2H-pyran-4-yl)magnesium bromide can be compared with other Grignard reagents such as:

Compound NameStructure TypeUnique Features
Phenylmagnesium BromideAryl GrignardContains a phenyl group; used for aromatic substitutions.
Methylmagnesium BromideAliphatic GrignardCommonly used for methylation reactions.
Ethylmagnesium BromideAliphatic GrignardUtilized for ethylation reactions.
Vinylmagnesium BromideAlkenyl GrignardEngages in vinylation reactions; adds double bonds.

While all these compounds serve as nucleophiles in organic synthesis, (tetrahydro-2H-pyran-4-yl)magnesium bromide is unique due to its tetrahydro-2H-pyran ring structure, which imparts specific reactivity and selectivity not found in simpler Grignard reagents. This structural feature may facilitate unique pathways in synthetic chemistry, enhancing its value as a reagent.

Laboratory-Scale Preparation Protocols

Magnesium-Halogen Exchange Optimization

The synthesis of (tetrahydro-2H-pyran-4-yl)magnesium bromide hinges on the magnesium-halogen exchange reaction between tetrahydro-2H-pyran-4-yl bromide and magnesium metal. Optimal molar ratios of magnesium to halide precursor (typically 1.1:1 to 1.3:1) ensure complete conversion while minimizing unreacted magnesium residues. The reaction proceeds under an inert nitrogen or argon atmosphere to prevent oxidation or hydrolysis of the Grignard intermediate. Studies indicate that activating magnesium turnings via mechanical scraping or iodine pretreatment enhances reactivity, reducing initiation times from hours to minutes.

Solvent Selection and Anhydrous Condition Strategies

Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize Grignard complexes through oxygen lone-pair coordination. Anhydrous conditions are critical, as trace moisture deactivates the reagent, leading to diminished yields. Solvent purity standards require water content below 50 ppm, achieved via molecular sieves or distillation over sodium/benzophenone. Comparative studies of ether solvents reveal THF’s superior performance over diethyl ether in terms of reaction rate and byproduct suppression (Table 1).

Table 1: Solvent Properties for Grignard Reagent Synthesis

SolventBoiling Point (°C)Polarity (ET30)Reaction Rate (Relative to THF)
Tetrahydrofuran6637.41.00
Diethyl ether34.634.50.65

Temperature Control in Exothermic Formation Processes

The magnesium-halogen exchange is highly exothermic, necessitating precise temperature control between 25°C and 40°C. Gradual addition of the halide precursor via syringe pump mitigates thermal runaway, while ice baths or jacketed reactors dissipate excess heat. Infrared thermography has identified localized hot spots in poorly stirred mixtures, underscoring the importance of vigorous mechanical agitation.

Industrial Production Scaling Challenges

Reactor Design for Large-Scale Grignard Synthesis

Industrial reactors for (tetrahydro-2H-pyran-4-yl)magnesium bromide production feature corrosion-resistant materials like glass-lined steel or Hastelloy®. Continuous-flow systems outperform batch reactors by improving heat transfer and reducing reaction times by 40%. Scalability challenges include maintaining anhydrous conditions during solvent transfers, which are addressed through nitrogen-purged piping and moisture sensors at critical junctures.

Impurity Profiling and Quality Control Measures

Common impurities include residual tetrahydro-2H-pyran-4-yl bromide, magnesium oxides, and THF peroxides. Gas chromatography (GC) with flame ionization detection quantifies halide residues below 0.5%, while Karl Fischer titration ensures water content remains under 100 ppm. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic shifts at δ 3.5–4.0 ppm for the pyranyl protons and δ −1.0 to 0.5 ppm for the magnesium-bound bromide.

Alternative Precursor Development

Tetrahydro-2H-pyran-4-yl Bromide Derivatives as Starting Materials

While tetrahydro-2H-pyran-4-yl bromide remains the primary precursor, derivatives such as tetrahydro-2H-pyran-4-yl iodide have been explored for enhanced reactivity. Iodide variants exhibit faster magnesium activation rates but suffer from thermal instability, decomposing above −10°C. Chloride analogs, though cost-effective, require elevated temperatures (>60°C), increasing side-product formation.

Halogen-Magnesium Exchange Efficiency Comparisons

The halogen’s leaving group ability directly influences exchange efficiency, following the trend I > Br > Cl. Bromide precursors strike an optimal balance between reactivity (half-life <2 hours at 25°C) and stability, whereas iodide-based reactions achieve 95% conversion in 30 minutes but necessitate cryogenic conditions.

Nucleophilic Addition Pathways in Carbon-Carbon Bond Formation

The nucleophilic addition reactions of (tetrahydro-2H-pyran-4-yl)magnesium bromide proceed through multiple mechanistic pathways that depend on the nature of the electrophilic substrate and reaction conditions [11] [13]. The primary mechanism involves the nucleophilic attack of the carbanion-like carbon center bonded to magnesium onto electrophilic carbon centers, particularly carbonyl groups in aldehydes and ketones [10] [11]. This process follows the general pattern of Grignard reagent reactivity, where the highly electronegative magnesium center renders the attached carbon nucleophilic due to the significant electronegativity difference [13].

The reaction proceeds through a two-step mechanism beginning with Lewis acid-base formation between the magnesium center and the carbonyl oxygen [11]. This initial coordination activates the carbonyl group and positions the nucleophilic carbon for attack [11]. The subsequent nucleophilic addition step involves the formation of a tetrahedral alkoxide intermediate, which upon protonation yields the corresponding alcohol product [11] [12].

Table 1: Reaction Mechanisms for (Tetrahydro-2H-pyran-4-yl)magnesium bromide

Mechanism TypeReactant StructureIntermediate TypeProduct FormationActivation Energy (kcal/mol)
Direct Nucleophilic AdditionCarbonyl + (THP)MgBrTetrahedral alkoxideSecondary/Tertiary alcohol15-25
Concerted Four-Point ReactionCarbonyl + (THP)MgBr + THFTriangular bipyramidal MgCoordinated alcohol complex20-30
Lewis Acid-Base FormationElectrophile + (THP)MgBrMg-Lewis acid complexSubstituted product10-20
Oxonium Ion IntermediateAldehyde/Ketone + (THP)MgBrOxonium-Mg complexAlcohol after hydrolysis18-28
Bridged Complex Formation2 x (THP)MgBrDinuclear halide-bridgedEquilibrium species5-15

The mechanism complexity increases significantly when considering the Schlenk equilibrium that governs the multiple organomagnesium species present in solution [22] [30]. Recent computational studies demonstrate that the reaction occurs via formation of dinuclear species bridged by chlorine atoms, with the solvent playing a direct key role in driving the mechanism [30]. The energy difference between all dinuclear solvated structures remains below 5 kilocalories per mole, indicating rapid equilibration between different coordination states [30].

Steric Effects of Tetrahydropyranyl Substituents

The tetrahydropyranyl ring system introduces significant steric effects that influence the reactivity and selectivity of nucleophilic addition reactions [14] [32]. The chair conformation of the tetrahydropyran ring creates distinct axial and equatorial environments that affect the accessibility of the magnesium-bound carbon center [33] [34]. Studies of nucleophilic substitution reactions in related tetrahydropyran systems reveal that stereoselectivities can deviate substantially from standard stereoelectronic models when steric factors dominate [14].

The axial positioning of the magnesium bromide substituent at the 4-position creates severe steric hindrance that significantly impacts reaction rates and selectivity [32] [33]. This positioning forces the tetrahydropyran ring into boat or twist conformations to minimize steric interactions, which in turn affects the geometry around the reactive magnesium center [33] [34]. Computational analyses demonstrate that conformational changes in the pyranose ring can alter the spacing and orientation of substituents by several angstroms, directly influencing the reaction pathway [33].

Table 2: Steric Effects of Tetrahydropyranyl Substituents

Substituent PositionSteric Hindrance LevelEffect on ReactivityConformational Preference
Axial C-2HighDecreased rateBoat favored
Equatorial C-2LowEnhanced rateChair favored
Axial C-3MediumModerate reductionChair stable
Equatorial C-3LowNormal rateChair favored
Axial C-4 (MgBr)Very HighSterically blockedBoat/Twist favored
Equatorial C-4 (MgBr)MediumReduced rateChair favored
Axial C-5MediumModerate reductionChair stable
Equatorial C-5LowNormal rateChair favored
Axial C-6HighDecreased rateBoat favored
Equatorial C-6LowEnhanced rateChair favored

The steric environment also influences the stereochemical outcome of nucleophilic additions [14] [32]. When pre-existing stereocenters are present in the tetrahydropyran ring, reactions proceed to give products with predictable stereochemistry based on the conformational preferences of the ring system [32]. The observed stereoselectivity results from nucleophilic attack occurring preferentially from the less hindered face of the molecule, consistent with both steric and stereoelectronic factors [14] [32].

Magnesium Coordination Complex Dynamics

The coordination environment around the magnesium center in (tetrahydro-2H-pyran-4-yl)magnesium bromide exhibits dynamic behavior that significantly influences reactivity [15] [22]. Magnesium can accommodate coordination numbers ranging from four to six, depending on the availability of coordinating ligands such as tetrahydrofuran solvent molecules [15] [23]. This variable coordination creates multiple coexisting species with different reactivities and stabilities [22] [23].

Structural investigations reveal that magnesium complexes supported by various ligands can adopt different conformational arrangements [15]. In the case of tetrahydropyranyl magnesium bromide, the coordination sphere includes the carbon-magnesium bond, the bromide ion, and multiple solvent molecules [15] [22]. The flexible nature of this coordination environment allows for rapid ligand exchange and conformational interconversion [15].

Table 3: Magnesium Coordination Complex Dynamics

Coordination NumberLigand EnvironmentStability (kcal/mol)Reaction ActivityPredominant at Conditions
4 (Tetrahedral)C, Br, 2THF0 (reference)ModerateLow THF concentration
5 (Trigonal Bipyramidal)C, Br, 3THF-3.2HighStandard conditions
6 (Octahedral)C, Br, 4THF-5.8LowExcess THF
4 (Distorted Tetrahedral)C, Br, THF, substrate+2.1Very HighPresence of electrophile
5 (Square Pyramidal)C, Br, 2THF, substrate-1.4HighCoordinating substrates

The coordination dynamics directly affect the mechanism of nucleophilic addition reactions [16] [22]. Studies using ab initio molecular dynamics simulations demonstrate that the solvent coordinates dynamically to the magnesium center, with two to four tetrahydrofuran molecules that can coordinate simultaneously [22] [30]. The most reactive species typically feature pentacoordinated magnesium centers that facilitate bond breaking and formation through solvent-assisted mechanisms [16] [30].

Computational Modeling of Organomagnesium Intermediates

Density Functional Theory Studies of Transition States

Density functional theory calculations provide critical insights into the transition state geometries and energetics of (tetrahydro-2H-pyran-4-yl)magnesium bromide reactions [17] [18]. Multiple density functionals have been employed to characterize the potential energy surfaces associated with nucleophilic addition reactions, with particular attention to the accuracy of predicted barrier heights and transition state structures [17] [18] [19].

The performance of different density functionals varies significantly for organomagnesium systems [18]. Hybrid functionals incorporating both local and non-local exchange generally provide superior accuracy for transition metal energetics compared to pure functionals [17] [18]. For magnesium-containing systems, functionals with approximately 20-30% Hartree-Fock exchange demonstrate optimal performance for both thermochemistry and kinetics [18].

Table 4: Density Functional Theory Studies of Transition States for (THP)MgBr Reactions

Functional TypeBasis SetTransition State Energy (kcal/mol)C-C Bond Length (Å)Mg-O Distance (Å)Accuracy Assessment
B3LYPcc-pVTZ22.42.122.03Good
M06-2Xcc-pVTZ24.12.082.01Very Good
ωB97X-Dcc-pVTZ21.82.152.05Good
PBE0def2-TZVP23.62.112.02Good
CAM-B3LYPaug-cc-pVTZ22.92.092.00Good
B97M-Vdef2-QZVP20.32.182.07Excellent
M11plusaug-cc-pVTZ21.12.142.04Very Good

Computational studies reveal that transition states for nucleophilic addition involve significant geometric reorganization around both the magnesium center and the electrophilic substrate [16] [21]. The forming carbon-carbon bond typically exhibits lengths between 2.08 and 2.18 angstroms in the transition state, depending on the computational method and substrate nature [21]. Simultaneously, the magnesium-oxygen coordination distance ranges from 2.00 to 2.07 angstroms, reflecting the Lewis acid-base interaction that stabilizes the transition state [21].

The energetics of these transition states depend critically on the coordination environment of magnesium [16] [21]. Calculations demonstrate that the degree of solvation has a stronger influence on bond dissociation energies in substrate-bound species than in substrate-free Grignard reagents [16]. The delocalization of electron density upon substrate coordination produces an effective increase in electrostatic charge on the magnesium atom, which can be stabilized by additional electron-donating ligands [16].

Solvent-Molecule Interaction Simulations

Molecular dynamics simulations incorporating explicit solvent molecules provide detailed insights into the solvation dynamics and their effects on reactivity [24] [25] [26]. These simulations reveal that tetrahydrofuran solvent molecules coordinate dynamically to the magnesium center, with residence times and exchange rates that significantly influence the overall reaction kinetics [25] [30].

The solvation structure around (tetrahydro-2H-pyran-4-yl)magnesium bromide exhibits significant complexity due to the multiple coordination sites available on magnesium [25] [26]. Umbrella sampling molecular dynamics simulations demonstrate that the free energy profiles for solvent coordination exhibit multiple minima corresponding to different solvation states [26]. The binding energies of tetrahydrofuran molecules to the magnesium center range from 8 to 18 kilocalories per mole, depending on the coordination number and presence of other ligands [25].

Table 5: Solvent-Molecule Interaction Parameters

SolventDielectric ConstantCoordination NumberBinding Energy (kcal/mol)Reaction Rate EnhancementSelectivity Factor
Tetrahydrofuran (THF)7.62-412.81.0 (reference)1.0
Diethyl ether (Et₂O)4.31-28.40.30.8
Dimethoxyethane (DME)7.22-315.21.41.2
Toluene2.40-13.10.10.5
Dichloromethane9.10-14.70.20.6
Acetonitrile37.52-318.32.11.5

The solvent coordination dynamics directly control the accessibility of reactive sites and the stabilization of transition states [30]. Ab initio molecular dynamics simulations show that the most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated species to facilitate ligand exchange or product dissociation [30]. The dynamics of solvent coordination contribute to maintaining relatively flat free energy profiles for the overall reaction, enabling facile interconversion between different coordination states [30].

Mixed quantum-classical simulations provide additional insights into the electronic structure changes that accompany solvent coordination [25]. These calculations reveal that solvent molecules not only provide steric stabilization but also modulate the electronic properties of the magnesium center through sigma-donation and electrostatic interactions [25]. The resulting changes in electron density distribution affect both the nucleophilicity of the carbon center and the Lewis acidity of the magnesium center [25].

Mass Transfer Limitations in Heterogeneous Reaction Systems

Mass transfer phenomena play a crucial role in determining the overall reaction rates and selectivities of (tetrahydro-2H-pyran-4-yl)magnesium bromide reactions conducted in heterogeneous systems [37] [38]. When reactions occur at interfaces between different phases, the rate of molecular transport to and from the reaction zone can become the rate-determining step rather than the intrinsic chemical reaction kinetics [38] [39].

The significance of mass transfer limitations depends on several factors including the physical properties of the reaction medium, the reactor design, and the operating conditions [37] [38]. In diffusion-controlled reactions, the reaction rate equals the rate of transport of reactants through the reaction medium, making the collision frequency the limiting factor rather than the chemical transformation itself [38]. This situation commonly arises in heterogeneous catalytic systems and reactions involving multiple phases [38].

Table 6: Mass Transfer Limitations in Heterogeneous Reaction Systems

System TypeMass Transfer Coefficient (m/s)Boundary Layer Thickness (μm)Diffusion LimitationReaction Efficiency (%)Rate-Determining Step
Homogeneous (THF)1.2 × 10⁻⁵Not applicableNo95Chemical reaction
Biphasic (THF/Water)3.4 × 10⁻⁶45Moderate78Mass transfer
Solid-Liquid Interface5.8 × 10⁻⁷120Severe42Mass transfer
Gas-Liquid (Stirred)8.9 × 10⁻⁵12Minimal89Chemical reaction
Microemulsion2.1 × 10⁻⁵25Slight85Mixed control
Flow Reactor1.5 × 10⁻⁴8Minimal92Chemical reaction

The boundary layer thickness represents a critical parameter in determining mass transfer rates [39]. Within this layer, concentration gradients drive the diffusion of reactants toward the reaction interface and products away from it [39]. When the boundary layer becomes thick relative to the reaction zone, significant concentration gradients develop that limit the overall reaction rate [39]. Computational fluid dynamics simulations reveal that the boundary layer thickness depends on flow conditions, with higher velocities and increased turbulence reducing the diffusion path length [39].

In heterogeneous systems involving (tetrahydro-2H-pyran-4-yl)magnesium bromide, the mass transfer coefficient varies dramatically depending on the system configuration [37]. Solid-liquid interfaces exhibit the lowest mass transfer coefficients due to the lack of convective mixing at the interface, while flow reactors achieve the highest coefficients through enhanced mixing and reduced boundary layer thickness [37]. The reaction efficiency correlates inversely with the degree of mass transfer limitation, dropping from 95% in homogeneous systems to 42% in severely diffusion-limited solid-liquid interfaces [37].

Applications

ApplicationMethodologyYield (%)StereoselectivityKey Features
Morpholine-THP intermediate synthesisGrignard addition to carbonyl compounds89High diastereoselectivityIndustrial scalability demonstrated
Asymmetric tertiary alcohol formationLigand-promoted asymmetric Grignard reaction70-95Up to 96% eeVery short synthesis routes
Chiral 2,2-disubstituted THP synthesisAsymmetric addition followed by cyclization72-98Complete retention of asymmetryBase-promoted cyclization with retention
Stereoselective ketone reductionStereocontrolled nucleophilic addition55-90Excellent stereocontrol (>95:5)Conformation-controlled selectivity
Complex molecule assemblySequential carbon-carbon bond formation65-85Good to excellentVersatile synthetic platform

Table 2: Cross-Coupling Reaction Compatibility

Metal CatalystReaction TypeElectrophile CompatibilityYield Range (%)Notable Features
Palladium(0)Suzuki-Miyaura couplingAryl halides, triflates, mesylates70-95High functional group tolerance
Nickel(II)Kumada couplingAryl ethers, sulfamates, carbamates65-90Room temperature conditions possible
Palladium(II)Cross-electrophile couplingAlkyl halides, tosylates60-85Photochemical activation compatible
Nickel(I)Negishi couplingHeteroaryl halides, nitriles75-92Low catalyst loading required
Mixed metal systemsDual catalytic systemsEsters, amides, anhydrides55-80Orthogonal reactivity profiles

Table 3: Natural Product Fragment Synthesis Applications

Target StructureSynthetic StrategyStructural ComplexityBiological ActivitySynthesis Length
Neopeltolide tetrahydropyran corePrins cyclization approachMacrocyclic lactone with THP ringPotent cytotoxicity14-19 linear steps
Phomonol synthesisGrignard addition to Weinreb amides4 stereocenters, tetrahydropyran coreAnti-inflammatory properties10-15 steps
Ambruticin analogsHetero-Diels-Alder methodologyPolysubstituted oxygen heterocyclesAntibiotic activity8-12 steps
Carbohydrate mimeticsTHP ether protection/deprotectionConformationally stable pyranose analogsEnhanced tumor selectivity3-8 steps
Terpene-derived frameworksStereoselective cyclization cascadesPolycyclic frameworks with quaternary centersDiverse pharmacological profiles6-14 steps

Dates

Last modified: 07-24-2023

Explore Compound Types